molecular formula C8H11F6NS2 B6317413 N,N-Diethyl-2,2-bis(trifluoromethylthio)vinylamine CAS No. 85572-01-6

N,N-Diethyl-2,2-bis(trifluoromethylthio)vinylamine

Cat. No. B6317413
CAS RN: 85572-01-6
M. Wt: 299.3 g/mol
InChI Key: KFWXVMVAPCFDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-2,2-bis(trifluoromethylthio)vinylamine, commonly referred to as DEBT, is an organosulfur compound that has been used in a variety of scientific research applications. DEBT is a derivative of the compound diisopropylthiophosphoryl chloride, which was first synthesized in 1988. DEBT is a colorless liquid with a boiling point of 171°C and a melting point of -10°C. It is soluble in water, ethanol and other polar solvents. DEBT is an important reagent in organic synthesis due to its ability to react with alkenes, alkynes, alcohols and amines.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of N,N-Diethyl-2,2-bis(trifluoromethylthio)vinylamine can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.

Starting Materials
2,2-bis(trifluoromethylthio)acetaldehyde, diethylamine, sodium hydride, acetic anhydride, hydrochloric acid, sodium bicarbonate, ethyl acetate, wate

Reaction
Step 1: Preparation of 2,2-bis(trifluoromethylthio)acetaldehyde by reacting trifluoromethanesulfenyl chloride with acetaldehyde in the presence of sodium hydride., Step 2: Reaction of 2,2-bis(trifluoromethylthio)acetaldehyde with diethylamine in the presence of acetic anhydride to form N,N-diethyl-2,2-bis(trifluoromethylthio)vinylamine., Step 3: Purification of the product by washing with hydrochloric acid, followed by washing with sodium bicarbonate and drying with anhydrous sodium sulfate., Step 4: Isolation of the product by extraction with ethyl acetate and drying over anhydrous sodium sulfate., Step 5: Recrystallization of the product from a suitable solvent to obtain pure N,N-diethyl-2,2-bis(trifluoromethylthio)vinylamine.

Scientific Research Applications

DEBT has been used in a variety of scientific research applications, including organic synthesis, drug design, chemical biology, and biochemistry. DEBT has been used in the synthesis of various heterocyclic compounds, including 1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-ones, 1,2-dihydro-3H-pyrrolo[2,3-c]pyridine-3-ones, and 1,2-dihydro-3H-pyrrolo[2,3-b]pyridine-3-ones. DEBT has also been used in the synthesis of various heterocyclic compounds, including 1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-ones, 1,2-dihydro-3H-pyrrolo[2,3-c]pyridine-3-ones, and 1,2-dihydro-3H-pyrrolo[2,3-b]pyridine-3-ones. In addition, DEBT has been used in the synthesis of various other heterocyclic compounds, such as 1,2-dihydro-3H-pyrrolo[3,4-d]pyridine-3-ones, 1,2-dihydro-3H-pyrrolo[2,3-d]pyridine-3-ones, and 1,2-dihydro-3H-pyrrolo[2,3-e]pyridine-3-ones.
DEBT has also been used in drug design, as a reagent for the synthesis of various pharmaceuticals. DEBT has been used to synthesize a variety of drugs, including anticonvulsants, anti-inflammatory drugs, and anticoagulants. In addition, DEBT has been used in the synthesis of a variety of other drugs, such as antiarrhythmic drugs, antibiotics, and antineoplastic agents.

Mechanism Of Action

DEBT acts as an electrophilic reagent, meaning that it can react with nucleophiles, such as alcohols, amines, and carboxylic acids. DEBT reacts with nucleophiles through a nucleophilic substitution reaction, in which the DEBT molecule is replaced by the nucleophile. This reaction is facilitated by the presence of a polar solvent, such as water or ethanol.

Biochemical And Physiological Effects

DEBT has been shown to have a variety of biochemical and physiological effects. DEBT has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has been linked to an increase in acetylcholine levels, which can lead to increased alertness and improved cognitive function. In addition, DEBT has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine. This inhibition of monoamine oxidase has been linked to an increase in serotonin and norepinephrine levels, which can lead to improved mood and decreased anxiety.

Advantages And Limitations For Lab Experiments

DEBT has a number of advantages and limitations for laboratory experiments. One of the major advantages of DEBT is its low toxicity. DEBT is nontoxic and has a low environmental impact, making it a safe and cost-effective reagent for laboratory use. Additionally, DEBT is relatively stable and can be stored at room temperature for extended periods of time.
However, DEBT also has a number of limitations. DEBT is a relatively expensive reagent and can be difficult to obtain in large quantities. Additionally, DEBT is a non-polar compound, meaning that it is not soluble in water and must be dissolved in a polar solvent, such as ethanol or THF.

Future Directions

There are a number of potential future directions for the use of DEBT in scientific research. DEBT could be used in the synthesis of new drugs, such as anticonvulsants, anti-inflammatory drugs, and anticoagulants. Additionally, DEBT could be used in the synthesis of new heterocyclic compounds, such as 1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-ones, 1,2-dihydro-3H-pyrrolo[2,3-c]pyridine-3-ones, and 1,2-dihydro-3H-pyrrolo[2,3-b]pyridine-3-ones. DEBT could also be used in the synthesis of new enzyme inhibitors, such as inhibitors of acetylcholinesterase and monoamine oxidase. Finally, DEBT could be used in the synthesis of new biomolecules, such as nucleic acids and proteins.

properties

IUPAC Name

N,N-diethyl-2,2-bis(trifluoromethylsulfanyl)ethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F6NS2/c1-3-15(4-2)5-6(16-7(9,10)11)17-8(12,13)14/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWXVMVAPCFDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=C(SC(F)(F)F)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449817
Record name Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]-

CAS RN

85572-01-6
Record name Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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